molecular formula C6H10N4 B2550053 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole CAS No. 708204-49-3

1-(pyrrolidin-3-yl)-1H-1,2,4-triazole

Cat. No.: B2550053
CAS No.: 708204-49-3
M. Wt: 138.174
InChI Key: ZTTBKRUMCUODGW-UHFFFAOYSA-N
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Description

1-(pyrrolidin-3-yl)-1H-1,2,4-triazole is a heterocyclic compound that features both a pyrrolidine ring and a 1,2,4-triazole ring. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug discovery.

Preparation Methods

The synthesis of 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole typically involves the construction of the pyrrolidine ring followed by the formation of the triazole ring. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the pyrrolidine ring can be synthesized from cyclic or acyclic precursors, and then functionalized to introduce the triazole moiety. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and solvents .

Chemical Reactions Analysis

1-(pyrrolidin-3-yl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

1-(pyrrolidin-3-yl)-1H-1,2,4-triazole has several scientific research applications:

Comparison with Similar Compounds

1-(pyrrolidin-3-yl)-1H-1,2,4-triazole can be compared with other similar compounds such as pyrrolidine derivatives and triazole derivatives. These compounds share structural similarities but may differ in their biological activities and applications. For example, pyrrolidine derivatives are known for their use in drug discovery, while triazole derivatives are widely studied for their antimicrobial properties. The unique combination of the pyrrolidine and triazole rings in this compound provides a distinct profile that can be advantageous in various research and industrial applications .

Properties

IUPAC Name

1-pyrrolidin-3-yl-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c1-2-7-3-6(1)10-5-8-4-9-10/h4-7H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTBKRUMCUODGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2C=NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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